molecular formula C18H19ClN2O4S B3542246 N-(3-chlorophenyl)-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide

N-(3-chlorophenyl)-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide

Cat. No. B3542246
M. Wt: 394.9 g/mol
InChI Key: JRSLJVCIWQEJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide, also known as CP-945,598, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of sulfonyl benzamides and has been shown to have promising pharmacological properties.

Mechanism of Action

N-(3-chlorophenyl)-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide acts as a selective antagonist of the cannabinoid receptor 2 (CB2). This receptor is primarily expressed on immune cells and is involved in the regulation of inflammation and immune responses. By blocking the CB2 receptor, this compound reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation, pain, and immune cell activation. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chlorophenyl)-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide is its high selectivity for the CB2 receptor, which reduces the risk of off-target effects. However, one limitation is its poor solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for research on N-(3-chlorophenyl)-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Another potential direction is its use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanisms underlying its anti-inflammatory and analgesic effects.

Scientific Research Applications

N-(3-chlorophenyl)-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-nociceptive effects in preclinical studies. This compound has also been investigated for its potential use in the treatment of neuropathic pain, inflammatory bowel disease, and multiple sclerosis.

properties

IUPAC Name

N-(3-chlorophenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-25-16-8-7-13(18(22)20-15-6-4-5-14(19)12-15)11-17(16)26(23,24)21-9-2-3-10-21/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSLJVCIWQEJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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